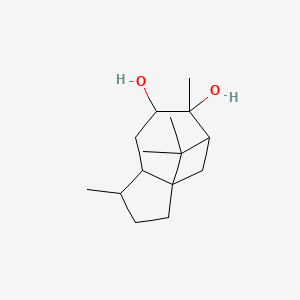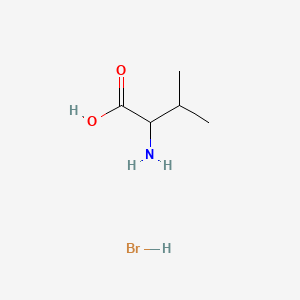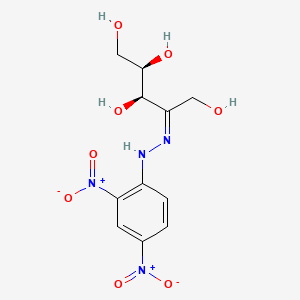
d-threo-Pentulose, (2,4-dinitrophenyl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
d-threo-Pentulose, (2,4-dinitrophenyl)hydrazone: is a chemical compound that belongs to the class of hydrazones. Hydrazones are a group of organic compounds characterized by the presence of the functional group R1R2C=NNH2. This compound is specifically derived from the reaction between d-threo-Pentulose and 2,4-dinitrophenylhydrazine. It is commonly used in various chemical analyses and research applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of d-threo-Pentulose, (2,4-dinitrophenyl)hydrazone typically involves the reaction of d-threo-Pentulose with 2,4-dinitrophenylhydrazine. The reaction is usually carried out in an acidic medium to facilitate the formation of the hydrazone derivative. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid are often used to promote the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Depending on the scale of production, batch or continuous reactors may be used.
Purification: The product is typically purified using recrystallization or chromatography techniques to ensure high purity.
化学反应分析
Types of Reactions: d-threo-Pentulose, (2,4-dinitrophenyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the hydrazone back to the original carbonyl compound and hydrazine.
Substitution: The hydrazone group can participate in substitution reactions, where the hydrazone moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may regenerate the original carbonyl compound.
科学研究应用
d-threo-Pentulose, (2,4-dinitrophenyl)hydrazone has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical analyses, including the detection and quantification of carbonyl compounds.
Biology: The compound is used in biochemical assays to study enzyme activities and metabolic pathways.
Industry: The compound is used in the synthesis of other chemical intermediates and as a standard in analytical chemistry.
作用机制
The mechanism of action of d-threo-Pentulose, (2,4-dinitrophenyl)hydrazone involves its interaction with specific molecular targets. The compound can form stable complexes with carbonyl compounds, making it useful in various analytical techniques. The molecular targets and pathways involved include:
Carbonyl Compounds: The hydrazone group reacts with carbonyl compounds to form stable hydrazone derivatives.
Enzymatic Pathways: The compound can inhibit or activate specific enzymes by forming complexes with their active sites.
相似化合物的比较
d-threo-Pentulose, (2,4-dinitrophenyl)hydrazone can be compared with other similar compounds, such as:
2,4-Dinitrophenylhydrazine: This compound is commonly used for the detection of carbonyl compounds but lacks the specificity of this compound.
Phenylhydrazine: Another hydrazone derivative used in chemical analyses, but with different reactivity and specificity.
Semicarbazide: A compound used for similar purposes but with different chemical properties and applications.
The uniqueness of this compound lies in its specific reactivity with d-threo-Pentulose, making it a valuable tool in various scientific research applications.
属性
CAS 编号 |
23176-93-4 |
|---|---|
分子式 |
C11H14N4O8 |
分子量 |
330.25 g/mol |
IUPAC 名称 |
(2R,3R,4Z)-4-[(2,4-dinitrophenyl)hydrazinylidene]pentane-1,2,3,5-tetrol |
InChI |
InChI=1S/C11H14N4O8/c16-4-8(11(19)10(18)5-17)13-12-7-2-1-6(14(20)21)3-9(7)15(22)23/h1-3,10-12,16-19H,4-5H2/b13-8-/t10-,11-/m1/s1 |
InChI 键 |
ROLPVNVIFWLNOC-ANVWZWGWSA-N |
手性 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N/N=C(/CO)\[C@H]([C@@H](CO)O)O |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=C(CO)C(C(CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



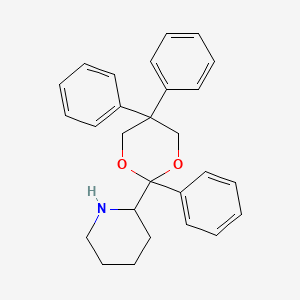
![N,N-Dimethyl-6-[(pyridin-4-yl)amino]pyridine-3-sulfonamide](/img/structure/B14717425.png)
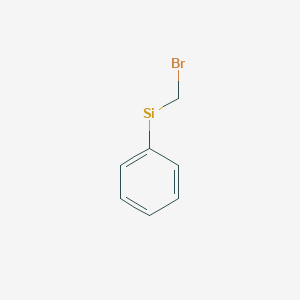
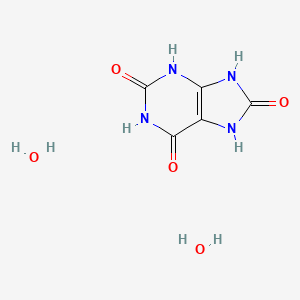
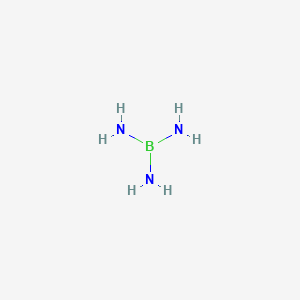

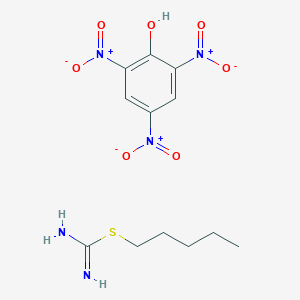
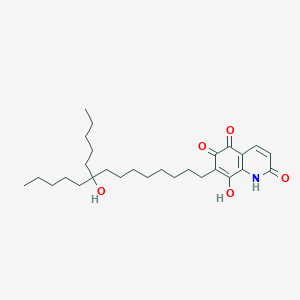
![5-Methyl-6-[2-(2-methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14717465.png)
